3-(Ethylamino)-3-(piperidin-4-yl)propan-1-ol
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Overview
Description
3-(Ethylamino)-3-(piperidin-4-yl)propan-1-ol is an organic compound that features both an ethylamino group and a piperidinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(piperidin-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-piperidone and ethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 4-piperidone with ethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-3-(piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(Ethylamino)-3-(piperidin-4-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies investigating its effects on cellular processes and molecular pathways.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-3-(piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(Dimethylamino)-3-(piperidin-4-yl)propan-1-ol: Contains a dimethylamino group instead of an ethylamino group.
3-(Ethylamino)-3-(pyrrolidin-4-yl)propan-1-ol: Features a pyrrolidinyl group instead of a piperidinyl group.
Uniqueness
3-(Ethylamino)-3-(piperidin-4-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H22N2O |
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Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(ethylamino)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-12-10(5-8-13)9-3-6-11-7-4-9/h9-13H,2-8H2,1H3 |
InChI Key |
GPBWYPUFOKMFMM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1CCNCC1 |
Origin of Product |
United States |
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